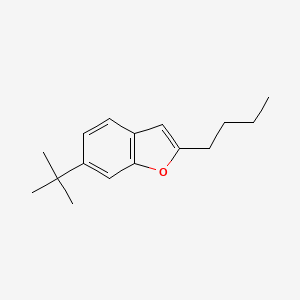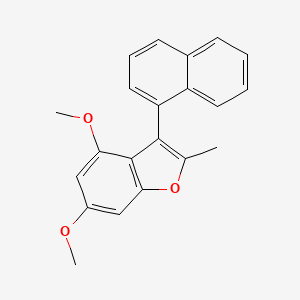![molecular formula C18H21N3O2 B12899988 6-[5-Butanoyl-6-(pyrrolidin-1-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one CAS No. 823801-54-3](/img/structure/B12899988.png)
6-[5-Butanoyl-6-(pyrrolidin-1-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(2-Hydroxyphenyl)-4-(pyrrolidin-1-yl)pyrimidin-5-yl)butan-1-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrimidine ring substituted with a hydroxyphenyl group and a pyrrolidinyl group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-Hydroxyphenyl)-4-(pyrrolidin-1-yl)pyrimidin-5-yl)butan-1-one typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxyacetophenone with pyrrolidine and a suitable pyrimidine precursor under controlled conditions. The reaction may require catalysts such as Lewis acids and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and efficiency. The process would likely be optimized for cost-effectiveness and scalability, incorporating advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(2-(2-Hydroxyphenyl)-4-(pyrrolidin-1-yl)pyrimidin-5-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring or the hydroxyphenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or alkylating agents for introducing alkyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydropyrimidine derivatives.
Scientific Research Applications
1-(2-(2-Hydroxyphenyl)-4-(pyrrolidin-1-yl)pyrimidin-5-yl)butan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-(2-(2-Hydroxyphenyl)-4-(pyrrolidin-1-yl)pyrimidin-5-yl)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group may participate in hydrogen bonding or π-π interactions, while the pyrrolidinyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-(2-Hydroxyphenyl)-4-(morpholin-1-yl)pyrimidin-5-yl)butan-1-one: Similar structure but with a morpholine ring instead of pyrrolidine.
1-(2-(2-Hydroxyphenyl)-4-(piperidin-1-yl)pyrimidin-5-yl)butan-1-one: Contains a piperidine ring instead of pyrrolidine.
Uniqueness
1-(2-(2-Hydroxyphenyl)-4-(pyrrolidin-1-yl)pyrimidin-5-yl)butan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyrrolidinyl group, in particular, may enhance its binding affinity and specificity for certain molecular targets compared to similar compounds.
Properties
CAS No. |
823801-54-3 |
|---|---|
Molecular Formula |
C18H21N3O2 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
1-[2-(2-hydroxyphenyl)-4-pyrrolidin-1-ylpyrimidin-5-yl]butan-1-one |
InChI |
InChI=1S/C18H21N3O2/c1-2-7-15(22)14-12-19-17(13-8-3-4-9-16(13)23)20-18(14)21-10-5-6-11-21/h3-4,8-9,12,23H,2,5-7,10-11H2,1H3 |
InChI Key |
OUOFYVAXQSJWPN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=CN=C(N=C1N2CCCC2)C3=CC=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Oxolan-2-yl)methoxy]-N-phenylacetamide](/img/structure/B12899912.png)



![1,3,4-Oxadiazol-2-amine, 5-[2-(2-fluorophenoxy)phenyl]-](/img/structure/B12899937.png)


![1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-[(2,2-diphenylethyl)amino]ethan-1-one](/img/structure/B12899963.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-fluorobenzamide](/img/structure/B12899972.png)
![1,2,3,4,6,9-Hexamethyldibenzo[b,d]furan](/img/structure/B12899977.png)


![4-(4-(5-Methylbenzo[d]oxazol-2-yl)styryl)benzamide](/img/structure/B12899992.png)
![3-[3-(Phenylsulfanyl)propyl]furan](/img/structure/B12900014.png)
